![molecular formula C10H7BrN2O B2565807 5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one CAS No. 1198412-52-0](/img/structure/B2565807.png)
5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure analysis of “5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one” is not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one” are not available in the search results .Scientific Research Applications
- Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is associated with several cancers. Researchers have explored 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one, as potent FGFR inhibitors . These compounds show promise in inhibiting FGFR1, FGFR2, and FGFR3, making them attractive candidates for cancer treatment.
- Compound 4h, a derivative of 5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one, exhibits potent FGFR inhibitory activity. In vitro studies demonstrate its ability to inhibit breast cancer cell proliferation and induce apoptosis. Additionally, it suppresses cell migration and invasion .
- The low molecular weight of 4h makes it an appealing lead compound for further optimization. Researchers are exploring this class of pyrrolo[2,3-b]pyridine derivatives as potential FGFR-targeted therapeutics .
- Researchers have reported various synthetic methods for pyrrolo[2,3-b]pyridine derivatives. These strategies involve assembling the pyrazolopyridine system, and their advantages and drawbacks have been systematically reviewed .
FGFR Inhibition in Cancer Therapy
Anticancer Activity
Drug Development Prospects
Synthetic Strategies
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-bromo-1-pyridin-4-ylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-1-2-10(14)13(7-8)9-3-5-12-6-4-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRAYWIGAVNERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.